![molecular formula C18H30Cl2N2O5 B5014175 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5014175.png)
1-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to the compound involves the combination of 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene with different substituents to obtain new dual antidepressant drugs. This process highlights the compound's relevance in medicinal chemistry for developing drugs with targeted biological activities (Silanes et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds exhibits significant stereochemical features and functional group placements essential for their biological activity. For instance, compounds with dual action at 5-HT(1A) serotonin receptors and serotonin transporter demonstrate the critical role of molecular architecture in determining their pharmacological profile (Silanes et al., 2004).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, including oxidative aminocarbonylation-cyclization, highlighting the versatility and reactivity of the benzodioxin and piperazine moieties. These reactions are pivotal in synthesizing complex molecules with potential therapeutic applications (Gabriele et al., 2006).
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5.2ClH/c21-10-9-19-5-7-20(8-6-19)11-15(22)12-23-13-16-14-24-17-3-1-2-4-18(17)25-16;;/h1-4,15-16,21-22H,5-14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYPSBRMIIHQPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC(COCC2COC3=CC=CC=C3O2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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